![molecular formula C10H13NO3 B3034044 1-(3-Amino-4,5-dimethoxyphenyl)ethanone CAS No. 134611-49-7](/img/structure/B3034044.png)
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Overview
Description
1-(3-Amino-4,5-dimethoxyphenyl)ethanone, also known as 3-Amino-4,5-dimethoxyphenyl ethanone, is a chemical compound that is widely used in scientific research. It is a derivative of phenethylamine, an important structural component of many drugs and neurotransmitters. This compound has been studied for its potential use in a variety of applications, including drug development, biochemistry, and pharmacology.
Scientific Research Applications
Pyrolysis Products Investigation
The study of pyrolysis products of related substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), offers insights into the stability and potential degradation products when exposed to heat. This is crucial for understanding the chemical behavior under different conditions (Texter et al., 2018).
Identification and Synthesis
Research includes identifying and synthesizing analogs of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, such as bk-2C-B. Various analytical techniques, including spectroscopy and chromatography, are used for this purpose, providing a foundation for further chemical and pharmaceutical investigations (Power et al., 2015).
Photochemical Studies
Investigating the photochemical behavior of similar compounds, like 1,2-di(3',4'-dimethoxyphenyl)ethanone, is essential for understanding the interaction of these compounds with light, which has implications in fields such as photodynamic therapy and photochemistry (Castellan et al., 1990).
Synthesis of Derivatives
Synthesis of derivatives, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, is an area of interest. These derivatives have potential applications in various fields, including medicinal chemistry and materials science (Li Hong-xia, 2007).
Antimicrobial Activity
Some derivatives, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, have been synthesized and tested for antimicrobial properties. These studies are significant in the development of new pharmaceuticals and antibacterial agents (Wanjari, 2020).
Anti-inflammatory and Antioxidant Studies
Investigating the anti-inflammatory and antioxidant properties of related compounds, such as 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, provides insights into their potential therapeutic applications (Bandgar et al., 2009).
Crystallographic and Vibrational Studies
X-ray diffraction and vibrational spectroscopy studies, as done on compounds like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, help in understanding the molecular structure and properties, crucial for drug design and material science applications (Kumar et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Result of Action
The formation of oximes and hydrazones could potentially have various biological implications .
properties
IUPAC Name |
1-(3-amino-4,5-dimethoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCAVFQKKTZISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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